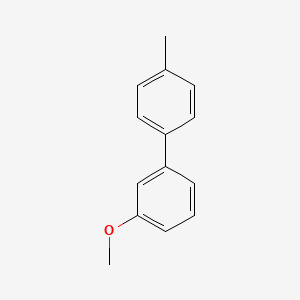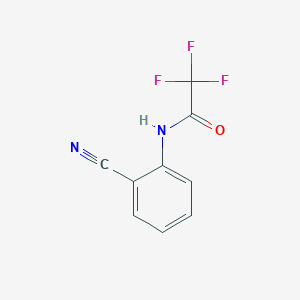![molecular formula C24H23N5O3 B1638896 L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B1638896.png)
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is a complex organic compound that combines the structural elements of L-alanine, ethylphenylamine, pyridine, and benzimidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- typically involves multi-step organic reactionsThe final steps involve the coupling of the ethylphenylamine and L-alanine moieties under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
化学反応の分析
Types of Reactions
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and manipulating biological systems .
類似化合物との比較
Similar Compounds
L-Alanine,3-[[2-(4-pyridinyl)ethyl]sulfinyl]-: This compound shares the L-alanine and pyridinyl groups but differs in the presence of a sulfinyl group instead of the benzimidazole core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various organic synthesis and pharmaceutical applications.
Uniqueness
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
特性
分子式 |
C24H23N5O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C24H23N5O3/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32)/t21-/m0/s1 |
InChIキー |
LVWRHOMYGXCWHT-NRFANRHFSA-N |
SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
異性体SMILES |
CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
正規SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1638822.png)


![6,6,9-Trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1638834.png)
![2-[5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1638838.png)
![(3S)-4-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1638843.png)
![1-Amino-3-[(E)-anthracen-9-ylmethylideneamino]urea](/img/structure/B1638857.png)




![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)
